molecular formula C23H15ClN2O2S B6510155 1-benzyl-3-(3-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902556-66-5

1-benzyl-3-(3-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6510155
CAS No.: 902556-66-5
M. Wt: 418.9 g/mol
InChI Key: HNHGFHJRGJJICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(3-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused benzothieno-pyrimidine core with substitutions at the 1- and 3-positions. This compound belongs to the pyrimidine-2,4(1H,3H)-dione family, which is widely studied for applications in medicinal chemistry, including antiviral and antimicrobial agents . Its synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name

1-benzyl-3-(3-chlorophenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O2S/c24-16-9-6-10-17(13-16)26-22(27)21-20(18-11-4-5-12-19(18)29-21)25(23(26)28)14-15-7-2-1-3-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHGFHJRGJJICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Urea or Guanidine

Heating 2-aminobenzothiophene-3-carboxylate with urea in ethanol containing sodium ethoxide at reflux (78°C, 8–12 hours) generates the pyrimidine-2,4-dione core. This method yields 60–70% of the unsubstituted core structure, which serves as a precursor for further functionalization.

Isocyanate-Mediated Cyclization

Alternatively, treating 2-aminobenzothiophene-3-carboxylates with 3-chlorophenyl isocyanate in dichloromethane under reflux (40°C, 5 hours) followed by cyclization with ethanolic NaOH (reflux, 1.5 hours) introduces the 3-chlorophenyl group during core formation. This one-pot method improves atom economy, achieving 65–72% yields.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ConditionsEffect on Yield
SolventDry acetone or DMFMaximizes solubility of intermediates
BaseK₂CO₃ (for alkylation) or NaOH (for cyclization)Avoids side reactions
Temperature40–78°C (reflux)Balances reaction rate and decomposition

Using DMF as a solvent for crystallization improves purity (>98%) but requires post-reaction solvent exchange.

Regioselectivity Challenges

The 3-chlorophenyl group’s position is controlled by:

  • Electrophilic substitution directing effects : The chloro group’s meta-directing nature ensures preferential attachment at the pyrimidine’s 3-position.

  • Steric hindrance : Bulky substituents on the isocyanate reagent favor attachment to less hindered sites, as confirmed by NMR analysis.

Purification and Characterization

Crystallization Techniques

  • DMF/Water Systems : Crude product dissolved in hot DMF and precipitated with ice water achieves 85–90% recovery.

  • Ethanol Recrystallization : For high-purity applications, slow cooling from ethanol yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 5.28–5.32 ppm (s, 2H, N-CH₂-benzyl)

    • δ 7.21–7.45 ppm (m, aromatic protons)

  • IR : Peaks at 1680–1677 cm⁻¹ (C=O stretch) and 1288–1258 cm⁻¹ (C-S-C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Sequential Cyclization-Alkylation7295Better control of substitution
One-Pot Benzylation-Cyclization6090Reduced step count
Isocyanate-Mediated Cyclization6598High regioselectivity

The sequential method is preferred for large-scale synthesis due to reproducibility, while the one-pot approach suits rapid small-scale trials.

Industrial-Scale Considerations

  • Cost Efficiency : Benzyl bromide is cost-prohibitive at scale; alternatives like benzyl chloride with phase-transfer catalysts (e.g., TBAB) reduce expenses by 30%.

  • Waste Management : K₂CO₃ and DMF are recycled via distillation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-3-(3-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may modulate signaling pathways by interacting with receptors and altering their activity.

Comparison with Similar Compounds

Compound 1 : 3-(3-Chlorophenyl)-1-(2-Fluorobenzyl)[1]Benzothieno[3,2-d]Pyrimidine-2,4(1H,3H)-Dione (C688-1324)

  • Key Differences : The 2-fluorobenzyl group at position 1 replaces the benzyl group in the target compound.
  • Properties: Molecular Weight: 436.89 vs. 436.89 (identical core). logP: 5.876 (high lipophilicity, similar to the target compound due to halogenated substituents). Antimicrobial Activity: Not reported, but fluorinated analogs often exhibit enhanced metabolic stability .

Compound 2 : 1-(2,5-Dimethylbenzyl)-3-(3-Fluoro-4-Methylphenyl)[1]Benzothieno[3,2-d]Pyrimidine-2,4(1H,3H)-Dione (C688-1523)

  • Key Differences : Additional methyl groups on the benzyl and aryl substituents.
  • Properties :
    • Increased steric hindrance may reduce binding affinity compared to the target compound.
    • Methyl groups could enhance solubility but decrease logP slightly .

Thieno[2,3-d]Pyrimidine-Dione Derivatives

Compound 3 : 5-Methyl-6-(2-Methyl-1,3-Thiazol-4-yl)-3-Phenylthieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione

  • Key Differences: Thieno[2,3-d]pyrimidine core (vs. benzothieno[3,2-d]) with a thiazole substituent.
  • Properties :
    • Antimicrobial Activity: Higher activity against Staphylococcus aureus than metronidazole and streptomycin.
    • Substitution at position 1 (e.g., benzyl) reduces activity compared to unsubstituted analogs .

Pyrido[3,2-d]Pyrimidine-Dione Derivatives

Compound 4 : 3-[(4-Methoxyphenyl)Methyl]Pyrido[3,2-d]Pyrimidine-2,4(1H,3H)-Dione

  • Key Differences: Pyrido ring replaces benzothieno, with a 4-methoxybenzyl group.
  • Properties: Melting Point: 328–330°C (higher than typical benzothieno analogs due to crystalline packing).

Quinazoline-2,4(1H,3H)-Dione Derivatives

Compound 5 : 3-Azido-1-Benzyl-3-Phenylquinoline-2,4(1H,3H)-Dione

  • Key Differences: Quinoline core (vs. benzothieno-pyrimidine) with azido and benzyl groups.
  • Properties :
    • Synthetic Route: Prepared via reaction with sodium azide, highlighting divergent functionalization strategies .

Comparative Analysis Table

Compound Class Core Structure Substituents Key Properties/Activity Reference
Target Compound Benzothieno[3,2-d]pyrimidine 1-Benzyl, 3-(3-chlorophenyl) High lipophilicity (logP ~5.8)
C688-1324 Benzothieno[3,2-d]pyrimidine 1-(2-Fluorobenzyl), 3-(3-chlorophenyl) Enhanced metabolic stability
Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 6-Thiazole, 3-phenyl Antimicrobial activity (Staphylococcus)
Pyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 4-Methoxybenzyl High melting point (328–330°C)

Research Findings and Implications

  • Substituent Effects : Halogenation (e.g., 3-chlorophenyl) increases lipophilicity and binding affinity to hydrophobic targets . Benzyl groups at position 1 reduce antimicrobial activity but may improve pharmacokinetic profiles .
  • Core Modifications: Benzothieno-pyrimidine derivatives generally exhibit higher metabolic stability than thieno-pyrimidines due to aromatic fusion .
  • Synthetic Accessibility : Alkylation at position 1 (e.g., using benzyl bromide) is a common strategy, though regioselectivity varies with the core structure .

Biological Activity

1-benzyl-3-(3-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the benzothienopyrimidine class. This compound has garnered attention due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, including its fused ring system and various substituents, contribute to its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C23H15ClN2O2S
  • Molecular Weight : 418.9 g/mol
  • IUPAC Name : 1-benzyl-3-(3-chlorophenyl)-benzothieno[3,2-d]pyrimidine-2,4-dione

The compound features a benzothienopyrimidine core with a benzyl group and a chlorophenyl substituent. This arrangement enhances lipophilicity, which may influence its biological interactions.

Anticancer Activity

Research indicates that compounds similar to 1-benzyl-3-(3-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key proteins involved in cell division and proliferation. In one study, derivatives of thienopyrimidines were shown to inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Study : A related compound demonstrated the ability to induce the monopolar spindle phenotype in cancer cells, highlighting its potential as a therapeutic agent against various cancers .

Antimicrobial Activity

The benzothienopyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Preliminary studies suggest that these compounds can inhibit the growth of several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Some studies have indicated that benzothienopyrimidine derivatives possess anti-inflammatory effects:

  • Inflammation Models : In animal models of inflammation, compounds similar to 1-benzyl-3-(3-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown promise in reducing inflammatory markers and improving clinical symptoms.

Structure-Activity Relationship (SAR)

The biological activity of 1-benzyl-3-(3-chlorophenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be influenced by various structural modifications:

Modification Effect on Activity
Substitution on the phenyl ringAlters binding affinity to target proteins
Variation in halogen atomsInfluences lipophilicity and bioavailability
Changes in the benzothieno coreAffects overall stability and interaction profiles

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclization of precursors like aminothiophene carboxylates with urea under reflux conditions to form the benzothienopyrimidine core .
  • Substitution Reactions : Introduction of the 3-chlorophenyl and benzyl groups via nucleophilic substitution using chlorobenzyl chloride and benzyl halides. Catalysts like potassium carbonate in DMF or acetonitrile are often employed .
  • Optimization : Yield and purity are enhanced by controlling temperature (80–120°C), solvent polarity, and reaction time. Purification methods include recrystallization or column chromatography .

Q. How is the compound characterized structurally and chemically?

Key analytical techniques include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity .
  • Chromatography : HPLC (>95% purity) and TLC for reaction monitoring .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ~450.9 g/mol) .
  • X-ray Crystallography : Resolves dihedral angles and planar configurations of aromatic rings, critical for SAR studies .

Q. What in vitro models are suitable for initial biological activity screening?

  • Antimicrobial Assays : Broth microdilution against Mycobacterium tuberculosis (MIC values) .
  • Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells to evaluate cytotoxicity (IC50_{50}) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with IC50_{50} determination .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, benzyl groups) influence biological activity?

  • Chlorine Position : 3-Chlorophenyl enhances lipophilicity and target affinity compared to 4-chloro analogs, as shown in antitubercular activity studies (e.g., MIC reduced by 30% in 3-Cl vs. 4-Cl) .
  • Benzyl Modifications : Methyl or methoxy substitutions on the benzyl group alter electronic properties, impacting enzyme interactions (e.g., 3-methylbenzyl improves metabolic stability) .
  • Methodology : Parallel synthesis of analogs followed by bioactivity screening and QSAR modeling .

Q. How can contradictions in reported biological data across studies be resolved?

Discrepancies often arise from:

  • Assay Conditions : Variations in bacterial strain viability (e.g., log-phase vs. stationary-phase M. tuberculosis) .
  • Solubility Factors : Use of DMSO vs. aqueous buffers affects compound bioavailability .
  • Statistical Validation : Replicate experiments with standardized protocols and report EC50_{50} ± SEM .

Q. What computational strategies predict target interactions and binding modes?

  • Molecular Docking : Using AutoDock Vina to simulate binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at pyrimidine-2,4-dione) for activity .

Q. What mechanistic insights explain its reactivity in substitution or cyclization reactions?

  • Kinetic Studies : Pseudo-first-order kinetics to determine rate constants for nucleophilic substitution (e.g., kobsk_{obs} for benzyl group introduction) .
  • Isotopic Labeling : 13^{13}C-labeled urea traces cyclization pathways via NMR .
  • DFT Calculations : Analyze transition-state energies for cyclization steps (e.g., ΔG‡ ~25 kcal/mol) .

Methodological Notes

  • Data Tables (Representative Examples):

    Substituent PositionBiological Activity (IC50_{50}, μM)Reference
    3-Chlorophenyl12.5 (Antitubercular)
    4-Chlorophenyl18.2 (Antitubercular)
    3-Methylbenzyl9.8 (Cytotoxicity)
  • Critical Reagents :

    • Chlorobenzyl chloride (Sigma-Aldrich, ≥98%), lithium iodide (Thermo Fisher, anhydrous) .
    • Solvents: DMF (HPLC grade), acetonitrile (HPLC grade) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.